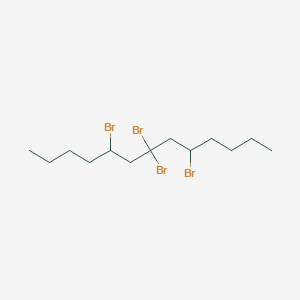
5,7,7,9-Tetrabromotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,7,9-Tetrabromotridecane is a brominated hydrocarbon with the molecular formula C13H22Br4 This compound is part of the alkane family, characterized by its saturated carbon chain and the presence of four bromine atoms at specific positions on the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,7,9-Tetrabromotridecane typically involves the bromination of tridecane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7,7,9-Tetrabromotridecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Reduction: Formation of tridecane or partially brominated tridecanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5,7,7,9-Tetrabromotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism of action of 5,7,7,9-Tetrabromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:
Electrophilic Addition: Bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules.
Radical Reactions: Formation of bromine radicals that can initiate chain reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrabromobutane: Another brominated hydrocarbon with four bromine atoms but a shorter carbon chain.
1,2-Dibromoethane: A simpler brominated hydrocarbon with only two bromine atoms.
Uniqueness: 5,7,7,9-Tetrabromotridecane is unique due to its specific bromination pattern and longer carbon chain, which can influence its reactivity and applications. Its structure allows for selective reactions and potential use in specialized applications, distinguishing it from other brominated hydrocarbons.
Eigenschaften
CAS-Nummer |
90278-15-2 |
|---|---|
Molekularformel |
C13H24Br4 |
Molekulargewicht |
499.9 g/mol |
IUPAC-Name |
5,7,7,9-tetrabromotridecane |
InChI |
InChI=1S/C13H24Br4/c1-3-5-7-11(14)9-13(16,17)10-12(15)8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
HGIUNHHVZLOOKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(CC(CCCC)Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


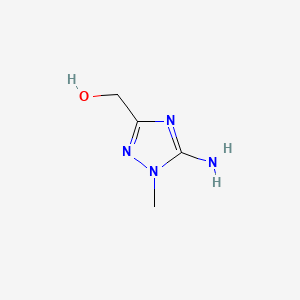
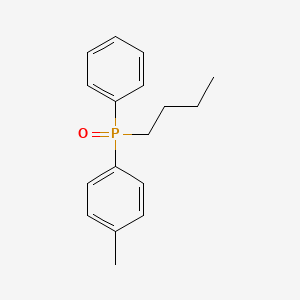
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
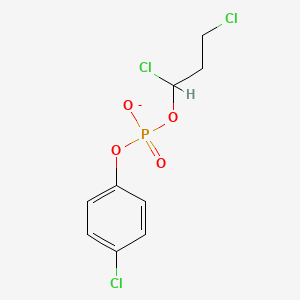

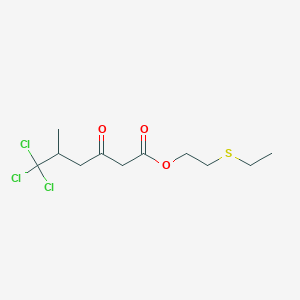
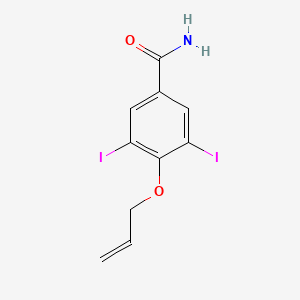
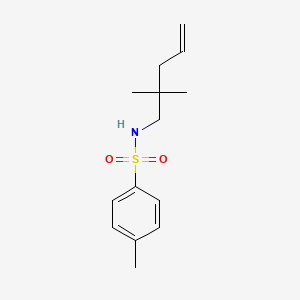
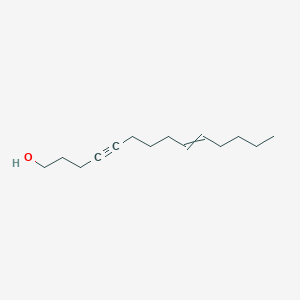

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
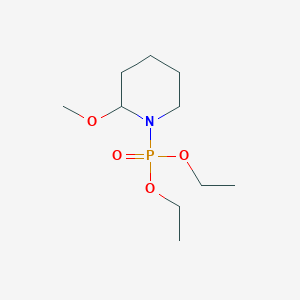
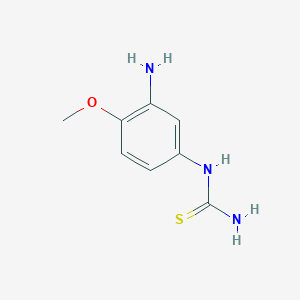
![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
